molecular formula C11H16ClNO B3036635 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 3880-78-2

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B3036635
CAS No.: 3880-78-2
M. Wt: 213.70 g/mol
InChI Key: PMBXUCCIODNPGO-UHFFFAOYSA-N
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Description

7-Methoxy-2-aminotetralin hydrochloride is an organic compound characterized by its three hydrocarbon rings and one chlorine atom. This compound is used for various purposes, including as an intermediate in the synthesis of drugs and as a reagent in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-aminotetralin hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate tetralin derivative.

    Methoxylation: Introduction of a methoxy group at the 7th position.

    Amination: Introduction of an amino group at the 2nd position.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production methods for 7-methoxy-2-aminotetralin hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-aminotetralin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the amino group.

    Substitution: Substitution reactions involving the methoxy or amino groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted tetralin derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

7-Methoxy-2-aminotetralin hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2-aminotetralin hydrochloride involves its interaction with specific molecular targets, such as dopamine and melatonin receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The compound readily penetrates the blood-brain barrier, potentiating locomotor activity induced by certain stimuli .

Comparison with Similar Compounds

    8-Methoxy-2-aminotetralin: Another methoxy-substituted aminotetralin with similar receptor interactions.

    5-Methoxy-2-aminoindane: A structurally related compound with different pharmacological properties.

Uniqueness: 7-Methoxy-2-aminotetralin hydrochloride is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its ability to act on both dopamine and melatonin receptors sets it apart from other similar compounds .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXUCCIODNPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959603
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3880-78-2
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3880-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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